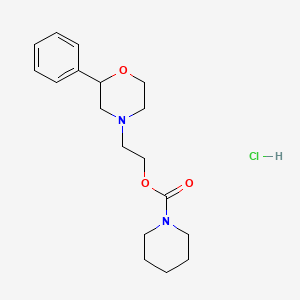
1-Piperidinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring, a phenyl group, and a morpholine moiety. It is often used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 1-piperidinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride typically involves several steps:
Synthetic Routes: The preparation begins with the formation of the piperidine ring, followed by the introduction of the phenyl group and the morpholine moiety. Common synthetic routes include cyclization reactions and nucleophilic substitution reactions.
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-Piperidinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the morpholine moiety can be replaced with other functional groups using reagents like alkyl halides or sulfonates.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-Piperidinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-piperidinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: These interactions can trigger various biochemical pathways, resulting in physiological effects. For example, it may modulate neurotransmitter release or inhibit enzyme activity.
Comparison with Similar Compounds
1-Piperidinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds such as 4-piperidinecarboxylic acid, 4-phenyl-, ethyl ester and 1-phenyl-4-piperidinecarboxylic acid share structural similarities.
Uniqueness: The presence of the morpholine moiety and the specific arrangement of functional groups make this compound unique, providing distinct chemical and biological properties.
Properties
CAS No. |
185759-13-1 |
|---|---|
Molecular Formula |
C18H27ClN2O3 |
Molecular Weight |
354.9 g/mol |
IUPAC Name |
2-(2-phenylmorpholin-4-yl)ethyl piperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H26N2O3.ClH/c21-18(20-9-5-2-6-10-20)23-14-12-19-11-13-22-17(15-19)16-7-3-1-4-8-16;/h1,3-4,7-8,17H,2,5-6,9-15H2;1H |
InChI Key |
MFQGVEABHJECPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)OCCN2CCOC(C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















